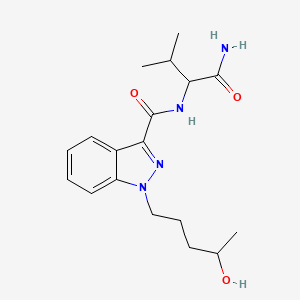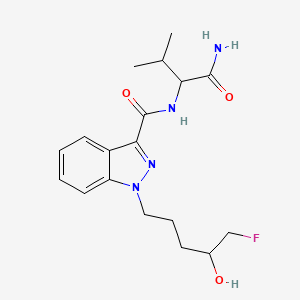
α-Pyrrolidinobutiothiophenone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Pyrrolidinobutiophenone (α-PBP, Item No. 9001195) is a synthetic cathinone that is related to the regulated stimulant α-pyrrolidinopentiophenone. α-Pyrrolidinobutiothiophenone is an analog of α-PBP that has a thiofuran group in place of the phenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research purposes.
Applications De Recherche Scientifique
Metabolic Pathways and Identification
- Metabolism in Humans : The metabolism of α-Pyrrolidinobutiothiophenone (α-PBP) in humans was explored by analyzing urine specimens from drug abusers. Major metabolic pathways include reduction of the ketone group and oxidation at the pyrrolidine ring. The most abundant phase I metabolite found was OH-α-PBP (Matsuta et al., 2015).
- Analytical Properties of Pyrrolidinyl Substituted Cathinones : Analytical properties of α-PBP and similar compounds were studied using LC-QTOF-MS, GC-MS, and NMR. These studies are crucial for identifying these substances in forensic contexts (Qian et al., 2017).
Stability and Decomposition
- Instability of Hydrochloride Salts : The instability of α-PBP hydrochloride salts in air was observed, showing significant decomposition. This is important for the storage and handling of these compounds (Tsujikawa et al., 2015).
Mechanisms of Action and Pharmacology
- Designer Cathinones Review : A review focusing on α-PBP and related compounds highlighted their psychostimulant effects and the growing concern for public health. The review summarizes the in vitro and in vivo mechanisms of action and pharmacological activities of these substances (Zawilska & Wojcieszak, 2017).
- Neuronal Cell Apoptosis Study : A study on α-Pyrrolidinononanophenone (α-PNP), a similar compound to α-PBP, showed that it elicits neuronal cell apoptosis through reactive oxygen and nitrogen species production, providing insights into the neurocytotoxicity mechanisms of these substances (Morikawa et al., 2020).
Detection and Quantification
- MALDI-TOF MS for Detection : The use of MALDI–TOF–MS for detecting and quantifying α-PBP in blood samples was explored, providing a rapid and reliable method for forensic toxicological analysis (Minakata et al., 2013).
Emerging Threats and Legal Aspects
- Emerging Threat of Synthetic Cathinones : The study discussed the epidemiology, clinical, and legal aspects of α-PHP, a derivative of α-PBP, underscoring the need for common legislation to prevent its use and implications on mental health (Roselló-Molina et al., 2022).
Synthesis and Chemical Properties
- Asymmetric Hydrogenation of Derivatives : A study on the efficient asymmetric hydrogenation of α-amino ketone derivatives, related to α-PBP, revealed methods for synthesizing optically active β-amino alcohols (Sakuraba et al., 1995).
- Synthesis of 2-Functionalized Pyrroles : The reaction of β-aminoenones with α-amino derivatives, relevant to α-PBP synthesis, was explored to create 2-functionalized pyrroles (Alberola et al., 1990).
Propriétés
Formule moléculaire |
C12H17NOS · HCl |
|---|---|
Poids moléculaire |
259.8 |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H |
Clé InChI |
BKXIDTGPFNFYTD-UHFFFAOYSA-N |
SMILES |
O=C(C(CC)N1CCCC1)C2=CC=CS2.Cl |
Synonymes |
α-PBT |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




